

Application Notes and Protocols: WIZ Degradar in HUDEP-2 Cells

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Compound of Interest

Compound Name: WIZ degrader 8

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Introduction

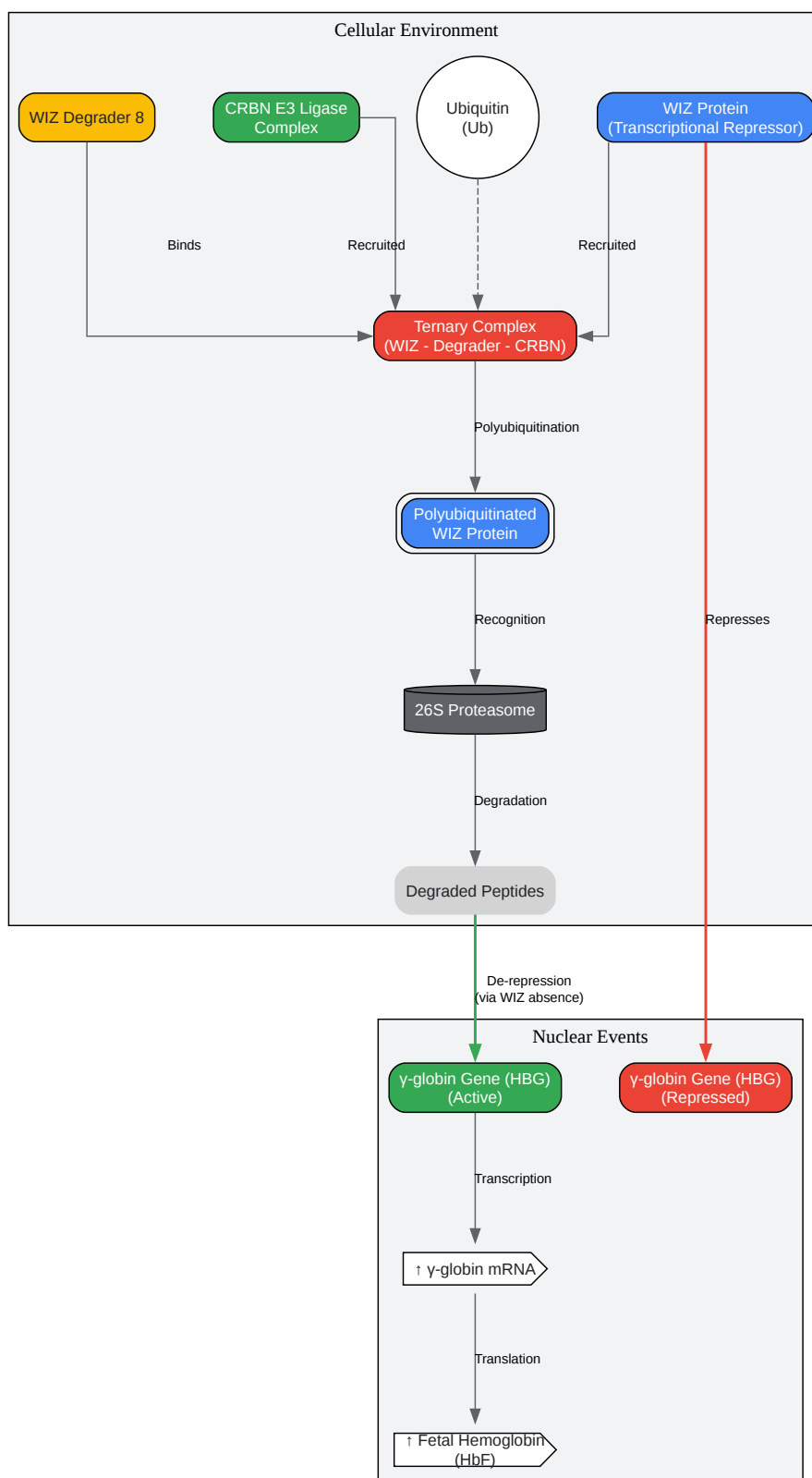
Sickle cell disease (SCD) and β -thalassemia are severe genetic disorders caused by mutations in the adult β -globin gene. A promising therapeutic strategy for these β -hemoglobinopathies is the reactivation of fetal hemoglobin (HbF, $\alpha 2\gamma 2$) expression, which can ameliorate the clinical symptoms.[1] The transcription factor WIZ (Widely Interspaced Zinc Finger) has been identified as a novel repressor of fetal hemoglobin.[2][3] The development of small-molecule molecular glue degraders that target WIZ for proteasomal degradation presents a viable therapeutic approach for inducing HbF.[2][4][5]

These application notes describe the use of a WIZ degrader in the HUDEP-2 (Human Umbilical Cord Blood-Derived Erythroid Progenitor-2) cell line. HUDEP-2 cells are an immortalized human erythroid progenitor cell line that closely resembles adult erythroid cells, expresses predominantly adult β -globin, and can be differentiated in vitro, making them a highly relevant model system for studying erythropoiesis and evaluating HbF inducers.[6][7][8][9]

The protocols outlined below are based on the characterization of well-documented WIZ degraders, such as dWIZ-1 and dWIZ-2, and provide a comprehensive guide for assessing the activity of similar compounds in the HUDEP-2 cell line.[3][4] The described experiments will enable researchers to evaluate WIZ protein degradation, subsequent induction of γ -globin, and the overall effect on cell health.

Mechanism of Action

WIZ degraders are bifunctional molecules, often referred to as molecular glues, that function by hijacking the cell's native ubiquitin-proteasome system to induce the degradation of the WIZ transcription factor.[10][11] The degrader molecule facilitates a neomorphic interaction, forming a ternary complex between the WIZ protein and an E3 ubiquitin ligase, typically Cereblon (CRBN).[4][5] This induced proximity leads to the polyubiquitination of WIZ, marking it for recognition and degradation by the 26S proteasome.[12][13] The degradation of the WIZ repressor protein leads to the de-repression of the γ -globin gene (HBG), resulting in increased production of fetal hemoglobin.[2][3]



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Caption: Mechanism of action for a WIZ molecular glue degrader.

Quantitative Data Summary

The following tables summarize the expected quantitative results from treating HUDEP-2 cells with a WIZ degrader. Data is hypothetical but representative of potent WIZ degraders.

Table 1: WIZ Protein Degradation and Cell Viability

WIZ Degradator 8 Conc. (nM)	WIZ Protein Level (% of Vehicle)	Cell Viability (% of Vehicle)
0 (Vehicle)	100	100
1	85	99
10	45	98
100	15	96

| 1000 | <10 | 92 |

Table 2: Globin Gene Expression and Fetal Hemoglobin Induction

WIZ Degradator 8 Conc. (nM)	γ -globin mRNA Fold Change	β -globin mRNA Fold Change	% HbF+ Cells (F-cells)
0 (Vehicle)	1.0	1.0	5
1	2.5	1.1	15
10	6.0	0.9	40
100	12.5	0.8	75

| 1000 | 13.0 | 0.8 | 80 |

Experimental Protocols

Protocol 1: HUDEP-2 Cell Culture and Differentiation

HUDEP-2 cells require a two-phase culture system: an expansion phase to maintain the progenitor state and a differentiation phase to induce erythroid maturation.[6][14][15]

Materials:

- Expansion Medium: StemSpan™ SFEM II (STEMCELL Technologies) supplemented with 1 µM dexamethasone, 1 µg/mL doxycycline, 50 ng/mL human stem cell factor (SCF), and 3 units/mL erythropoietin (EPO).[9]
- Differentiation Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 5% human AB serum, 3 U/mL EPO, 330 µg/mL holo-transferrin, 10 µg/mL recombinant human insulin, and 2 U/mL heparin.[14]
- Phosphate-buffered saline (PBS)
- Humidified incubator at 37°C with 5% CO₂

Procedure:

- Expansion Phase:
 - Culture HUDEP-2 cells in Expansion Medium.
 - Maintain cell density between 0.3×10^6 and 1.5×10^6 cells/mL.[16]
 - Refresh the medium every 2-3 days by centrifuging cells and resuspending in fresh medium.
- Differentiation Phase:
 - To induce differentiation, harvest cells from the expansion phase.
 - Wash cells once with PBS.
 - Resuspend cells at a density of 0.5×10^6 cells/mL in Differentiation Medium.
 - Culture for 5-7 days to achieve terminal differentiation. Treatment with the WIZ degrader is typically performed during this phase.

Protocol 2: Treatment of HUDEP-2 Cells with WIZ Degradar

Materials:

- Differentiated HUDEP-2 cells
- **WIZ Degradar 8** stock solution (e.g., 10 mM in DMSO)
- Differentiation Medium
- Multi-well plates (6-well for Western Blot/qRT-PCR, 96-well for viability)

Procedure:

- Seed differentiating HUDEP-2 cells into multi-well plates at the desired density.
- Prepare serial dilutions of the **WIZ Degradar 8** stock solution in Differentiation Medium to achieve the final desired concentrations (e.g., 1 nM to 1000 nM).
- Prepare a vehicle control using the same final concentration of DMSO as the highest degrader concentration (typically $\leq 0.1\%$).[\[17\]](#)
- Add the medium containing the WIZ degrader or vehicle to the cells.
- Incubate for the desired treatment period (e.g., 48-96 hours). The optimal incubation time should be determined empirically.[\[13\]](#)
- After incubation, harvest cells for downstream analysis (Western Blot, qRT-PCR, Flow Cytometry) or proceed with the viability assay.

Protocol 3: Western Blotting for WIZ and GATA1 Protein Levels

This protocol verifies the degradation of the target protein (WIZ) and assesses levels of key erythroid transcription factors like GATA1.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
- Primary antibodies: anti-WIZ, anti-GATA1[21], anti- β -actin or anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Harvest treated cells, wash with ice-cold PBS, and lyse with RIPA buffer.
- Determine protein concentration using a BCA assay.
- Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[21]
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-WIZ, anti-GATA1) overnight at 4°C.[21]
- Wash the membrane with TBS-T and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and detect protein bands using an ECL substrate and an imaging system.

- Quantify band intensity using image analysis software and normalize to the loading control.

Protocol 4: Quantitative RT-PCR (qRT-PCR) for Globin Gene Expression

This protocol measures changes in the mRNA levels of γ -globin (HBG) and β -globin (HBB).[\[15\]](#)
[\[22\]](#)

Materials:

- RNA extraction kit (e.g., RNeasy Kit)
- cDNA synthesis kit
- SYBR Green or TaqMan qPCR Master Mix
- Primers for HBG, HBB, and a reference gene (e.g., GAPDH, ACTB, or PSMD1)[\[16\]](#)[\[23\]](#)
- qPCR instrument

Procedure:

- Harvest treated cells and extract total RNA according to the manufacturer's protocol.[\[15\]](#)
- Synthesize cDNA from 500 ng to 1 μ g of total RNA.
- Set up qPCR reactions in triplicate for each gene (HBG, HBB, reference gene) for each sample.
- Run the qPCR plate on a real-time PCR system.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the fold change in gene expression relative to the vehicle control.[\[24\]](#)

Protocol 5: Flow Cytometry for Fetal Hemoglobin (HbF) Analysis

This method quantifies the percentage of cells expressing fetal hemoglobin (% F-cells).[\[15\]](#)

Materials:

- PBS with 0.1% BSA (PBS-B)
- Fixation buffer (e.g., 0.05% glutaraldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100)
- APC-conjugated anti-HbF antibody
- Flow cytometer

Procedure:

- Harvest approximately 50,000 treated cells per sample.
- Wash cells with PBS-B.
- Fix the cells with 0.05% glutaraldehyde for 10 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 for 8-10 minutes.
- Wash twice with PBS-B.
- Incubate cells with the anti-HbF APC antibody for 20-30 minutes at room temperature, protected from light.
- Wash cells and resuspend in PBS-B.
- Analyze the samples on a flow cytometer to determine the percentage of HbF-positive cells.

Protocol 6: Cell Viability Assay

A cell viability assay is crucial to assess the cytotoxicity of the degrader compound.[25]

Materials:

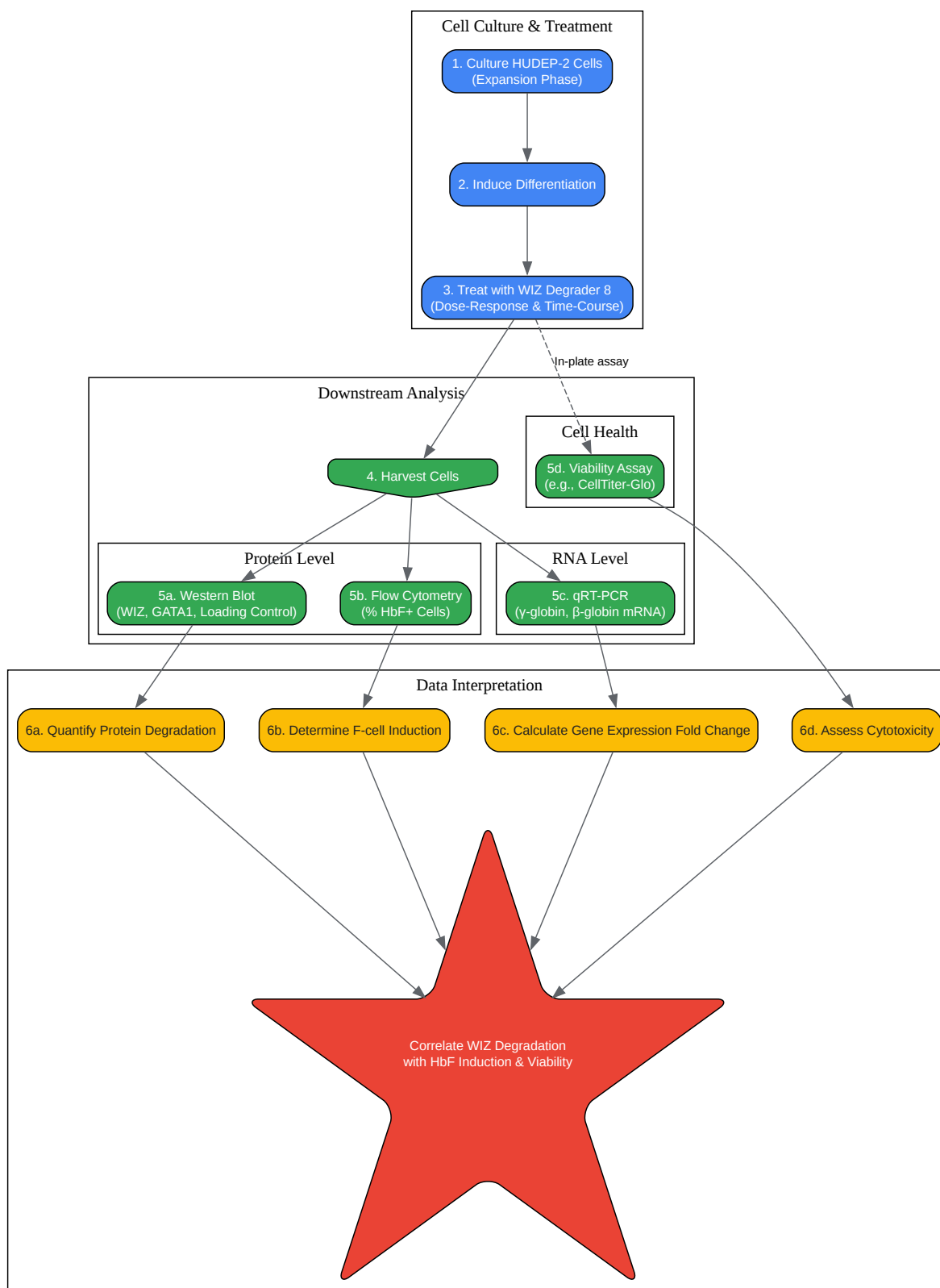
- 96-well opaque plates

- CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay
- Luminometer plate reader

Procedure:

- Plate and treat cells in a 96-well opaque plate as described in Protocol 2.
- After the treatment period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of medium in each well.[\[17\]](#)
- Place the plate on an orbital shaker for 5-10 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[\[17\]](#)
- Measure luminescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Experimental Workflow



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Caption: Overall experimental workflow for evaluating **WIZ degrader 8**.

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